molecular formula C12H19BrN2 B13241630 [(2-Bromophenyl)methyl][3-(dimethylamino)propyl]amine

[(2-Bromophenyl)methyl][3-(dimethylamino)propyl]amine

Cat. No.: B13241630
M. Wt: 271.20 g/mol
InChI Key: SJRVZPLUGUSETE-UHFFFAOYSA-N
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Description

[(2-Bromophenyl)methyl][3-(dimethylamino)propyl]amine is a tertiary amine featuring a 2-bromobenzyl group linked to a 3-(dimethylamino)propyl chain. This compound is structurally related to surfactants, pharmaceutical intermediates, and ligands for metal coordination, as inferred from its analogs in the literature .

Properties

Molecular Formula

C12H19BrN2

Molecular Weight

271.20 g/mol

IUPAC Name

N-[(2-bromophenyl)methyl]-N',N'-dimethylpropane-1,3-diamine

InChI

InChI=1S/C12H19BrN2/c1-15(2)9-5-8-14-10-11-6-3-4-7-12(11)13/h3-4,6-7,14H,5,8-10H2,1-2H3

InChI Key

SJRVZPLUGUSETE-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCNCC1=CC=CC=C1Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Bromophenyl)methyl][3-(dimethylamino)propyl]amine typically involves the reaction of 2-bromobenzyl chloride with 3-(dimethylamino)propylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

[(2-Bromophenyl)methyl][3-(dimethylamino)propyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as hydroxide, cyanide, or amines, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenylmethylamine derivatives.

Scientific Research Applications

[(2-Bromophenyl)methyl][3-(dimethylamino)propyl]amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(2-Bromophenyl)methyl][3-(dimethylamino)propyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared below with structurally similar amines, focusing on substituent effects, physicochemical properties, and applications.

Substituent Variations on the Aromatic Ring

a. [(3-Bromo-4-fluorophenyl)methyl][3-(piperidin-1-yl)propyl]amine
  • Structure: Replaces the 2-bromophenyl group with a 3-bromo-4-fluorophenyl moiety and substitutes dimethylamino with piperidinyl.
  • Impact: The electron-withdrawing fluorine enhances polarity and may improve solubility in polar solvents.
b. [3-(2-Bromophenoxy)propyl]dimethylamine
  • Structure: Features a phenoxy linker instead of a benzyl group.
  • Impact :
    • The ether oxygen increases hydrophilicity compared to the benzyl-linked compound.
    • Reduced steric hindrance around the aromatic ring may enhance reactivity in nucleophilic substitutions .
c. [3-(4-Bromophenyl)-3-(pyridin-2-yl)propyl]dimethylamine
  • Structure : Incorporates a pyridinyl group adjacent to the bromophenyl.
  • Impact :
    • The pyridine moiety introduces basicity and coordination capability for metal ions, relevant in catalysis or medicinal chemistry.
    • The 4-bromo substitution alters electronic distribution compared to the 2-bromo isomer .

Amine Group Modifications

a. Benzyl[3-(dimethylamino)propyl]amine dihydrochloride
  • Structure : Replaces the 2-bromobenzyl with a simple benzyl group and is protonated as a dihydrochloride salt.
  • Impact :
    • The absence of bromine reduces molecular weight and lipophilicity, likely enhancing aqueous solubility.
    • Protonation increases ionic character, making it suitable for surfactant applications .
b. [3-(Dimethylamino)propyl][(4-ethoxy-3-methoxyphenyl)methyl]amine dihydrochloride
  • Structure : Substitutes 2-bromophenyl with 4-ethoxy-3-methoxyphenyl.
  • Impact :
    • Methoxy and ethoxy groups are electron-donating, increasing electron density on the aromatic ring and altering reactivity in electrophilic substitutions.
    • The dihydrochloride form enhances stability and solubility for pharmaceutical formulations .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Properties Applications
[(2-Bromophenyl)methyl][3-(dimethylamino)propyl]amine C₁₂H₁₇BrN₂ 272.18 (theoretical) High lipophilicity; moderate polarity Pharmaceutical intermediates, surfactants
[(3-Bromo-4-fluorophenyl)methyl][3-(piperidin-1-yl)propyl]amine C₁₅H₂₂BrFN₂ 329.25 Enhanced polarity; rigid amine group Potential CNS-targeting drugs
Benzyl[3-(dimethylamino)propyl]amine dihydrochloride C₁₂H₂₁Cl₂N₂ 276.22 High solubility in water Surfactants, ion-pairing agents

Biological Activity

[(2-Bromophenyl)methyl][3-(dimethylamino)propyl]amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various research studies to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C12H16BrN Molecular Weight 270 17 g mol \text{C}_{12}\text{H}_{16}\text{Br}\text{N}\quad \text{ Molecular Weight 270 17 g mol }

It consists of a bromophenyl group attached to a propylamine chain that features a dimethylamino group. This structure is significant as the presence of the bromine atom and the dimethylamino moiety can influence its reactivity and biological activity.

1. Anticancer Activity

Research indicates that compounds structurally similar to [(2-Bromophenyl)methyl][3-(dimethylamino)propyl]amine exhibit notable anticancer properties. For instance, Mannich bases, which include dimethylamino groups, have been reported to demonstrate increased cytotoxicity against various cancer cell lines. A study highlighted that certain Mannich bases showed IC50 values below 10 µg/mL against human cancer cells such as HeLa and Jurkat cells, suggesting strong anticancer potential .

CompoundCell LineIC50 (µg/mL)
16dHeLa<10
17aJurkat<10
17dSKOV-37.87-70.53

2. Antimicrobial Activity

The compound's antimicrobial potential has also been explored. Research on related compounds indicates that they can inhibit bacterial growth effectively. For example, derivatives of similar structures have shown significant activity against Staphylococcus strains, with minimal inhibitory concentrations (MIC) being reported in the range of 0.5–8 µg/mL .

The mechanism by which [(2-Bromophenyl)methyl][3-(dimethylamino)propyl]amine exerts its biological effects is primarily through interaction with specific molecular targets, such as receptors or enzymes involved in cell signaling pathways. The compound may act as an agonist or antagonist at neurotransmitter receptors, influencing various physiological responses .

4. Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the bromine atom can enhance lipophilicity and receptor binding affinity, while the dimethylamino group may facilitate interactions with biological targets . Comparative studies with other similar compounds reveal that variations in substitution patterns significantly affect their pharmacological profiles.

Case Study 1: Anticancer Screening

A study conducted on a library of Mannich bases identified several compounds with promising anticancer activities through screening on multicellular spheroids. The findings indicated that modifications in the alkyl chain length and substitution patterns could lead to enhanced efficacy against cancer cell lines .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, derivatives similar to [(2-Bromophenyl)methyl][3-(dimethylamino)propyl]amine were tested against clinical strains of bacteria. Results showed that certain modifications led to improved inhibition of biofilm formation and bacterial growth, highlighting the importance of structural diversity in enhancing antimicrobial activity .

Q & A

Basic Questions

Q. What are the key synthetic routes for [(2-Bromophenyl)methyl][3-(dimethylamino)propyl]amine, and how can reaction conditions influence yield?

  • Methodological Answer : A common approach involves alkylation of 3-(dimethylamino)propylamine with a 2-bromobenzyl halide under basic conditions. Solvent selection (e.g., dichloromethane or tetrahydrofuran) and temperature control (0–25°C) are critical to minimize side reactions like over-alkylation . Catalysts such as lead acetate have been reported to enhance amidation efficiency in solvent-free systems, improving yields by 15–20% compared to traditional methods .

Q. How is the compound characterized spectroscopically, and what spectral markers distinguish it from structural analogs?

  • Methodological Answer :

  • ¹H NMR : Look for a triplet at δ 2.2–2.4 ppm (N(CH₃)₂ protons), a multiplet at δ 7.3–7.6 ppm (aromatic protons from the 2-bromophenyl group), and a singlet at δ 3.6–3.8 ppm (CH₂ bridging the aromatic and amine groups).
  • IR : Absorbance at ~2750 cm⁻¹ (C-H stretch in N(CH₃)₂) and 1250 cm⁻¹ (C-N stretch).
  • Mass Spectrometry : Molecular ion peak at m/z 295 (M⁺ for C₁₂H₁₈BrN₂) with fragmentation patterns showing loss of Br (M-80) .

Q. What are the IUPAC naming conventions for this compound, and how does its structure classify within amine categories?

  • Methodological Answer : The systematic name is [(2-Bromophenyl)methyl][3-(dimethylamino)propyl]amine , classified as a tertiary amine due to three alkyl/aryl groups attached to the nitrogen. The 2-bromophenyl group is prioritized for numbering, with the dimethylamino-propyl chain as a substituent .

Advanced Research Questions

Q. How can pH and reagent choice affect the stability of [(2-Bromophenyl)methyl][3-(dimethylamino)propyl]amine during bioconjugation or derivatization?

  • Methodological Answer :

  • EDC-Mediated Conjugation : Optimal pH for carbodiimide-based coupling (e.g., EDC) is 3.5–4.5. Outside this range, rapid hydrolysis of EDC occurs, reducing coupling efficiency. Cyclizable carboxylic acids (e.g., maleic acid) form reactive anhydrides at low pH, enabling efficient amide bond formation, while non-cyclizable analogs require precise stoichiometry to avoid N-acylurea side products .
  • Amine Protection : Use Boc or Fmoc groups to protect the tertiary amine during multi-step syntheses, followed by deprotection with TFA (for Boc) or piperidine (for Fmoc) .

Q. What strategies mitigate side reactions (e.g., N-alkylation vs. O-alkylation) in the synthesis of derivatives?

  • Methodological Answer :

  • Selective Alkylation : Use bulky bases (e.g., LDA) to deprotonate the amine selectively, favoring N-alkylation over O-alkylation in polar aprotic solvents like DMF.
  • Temperature Control : Lower reaction temperatures (0–5°C) reduce kinetic competition between nucleophilic sites .
  • Additives : Crown ethers (e.g., 18-crown-6) enhance the nucleophilicity of the amine by complexing with potassium ions in SN2 reactions .

Q. How can computational modeling guide the design of [(2-Bromophenyl)methyl][3-(dimethylamino)propyl]amine-based ligands for receptor binding studies?

  • Methodological Answer :

  • Docking Simulations : Use software like AutoDock Vina to predict binding affinities to targets (e.g., serotonin or dopamine receptors). The bromophenyl group may occupy hydrophobic pockets, while the dimethylamino-propyl chain interacts with polar residues.
  • QSAR Analysis : Correlate substituent electronic effects (e.g., Hammett σ values) with biological activity to prioritize synthetic targets .

Critical Analysis of Contradictions

  • vs. : While emphasizes solvent-free catalysis for amidation, highlights aqueous-phase limitations for carbodiimide-mediated reactions. Researchers must reconcile these by selecting non-aqueous conditions for EDC use with this compound.
  • vs. : Pharmaceutical applications (e.g., neuroleptic drugs) suggest receptor-binding potential, but structural analogs in (e.g., phenothiazine derivatives) indicate possible toxicity, necessitating rigorous SAR studies .

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